molecular formula C13H17N B13865640 1,2-Dimethyl-3-propan-2-ylindole

1,2-Dimethyl-3-propan-2-ylindole

Cat. No.: B13865640
M. Wt: 187.28 g/mol
InChI Key: GNVKAJVOYYNDQY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-propan-2-ylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-propan-2-ylindole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines and alkynes .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and high yield. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-propan-2-ylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-3-propan-2-ylindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-propan-2-ylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain pro-survival pathways, leading to apoptosis in cancer cells . The detailed mechanisms are still under investigation, but it is known to affect key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    1-Methylindole: A derivative with a single methyl group.

    2-Methylindole: Another derivative with a methyl group at a different position.

Uniqueness

1,2-Dimethyl-3-propan-2-ylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1,2-dimethyl-3-propan-2-ylindole

InChI

InChI=1S/C13H17N/c1-9(2)13-10(3)14(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3

InChI Key

GNVKAJVOYYNDQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C)C

Origin of Product

United States

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